molecular formula C15H16N4O2S B2815106 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034594-70-0

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2815106
CAS No.: 2034594-70-0
M. Wt: 316.38
InChI Key: OBVWYAZOVOCMBM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a hydroxyethyl-indole moiety. The thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity in medicinal and agrochemical contexts .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-7,13,20H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVWYAZOVOCMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the indole moiety is particularly noteworthy as indole derivatives often exhibit various pharmacological properties. The molecular formula for this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole group can act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The indole moiety may interact with neurotransmitter receptors, influencing neurological functions.
  • Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit antimicrobial properties against a range of microorganisms. In vitro studies have shown that similar compounds demonstrate effectiveness against bacteria and fungi. For instance, a study on related thiadiazoles reported significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. A case study revealed that compounds with similar structures significantly decreased the viability of colorectal cancer cells (Caco-2) by approximately 39.8% compared to untreated controls (p < 0.001) . This suggests that the compound may selectively target cancer cells while sparing normal cells.

Anti-inflammatory Properties

Thiadiazole derivatives are also known for their anti-inflammatory effects. In experimental models, compounds similar to this compound have been shown to reduce inflammation markers such as TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is highly dependent on their chemical structure. Modifications in the side chains and functional groups can enhance or diminish their efficacy. For example:

Compound ModificationEffect on Activity
Addition of hydroxyl groupEnhanced solubility and bioavailability
Methyl substitution on thiadiazoleIncreased anticancer activity against Caco-2 cells
Variation in indole substitutionAltered receptor binding affinity

Case Studies

  • Anticancer Study : A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in Caco-2 cells while showing minimal effects on A549 lung adenocarcinoma cells .
  • Antimicrobial Evaluation : Comparative studies indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents against resistant strains .
  • Inflammatory Response : In vivo models showed that administration of related thiadiazoles resulted in decreased edema and inflammatory cell infiltration in induced models of inflammation .

Comparison with Similar Compounds

BTP2 (YM-58483)

Structure : N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide .
Key Differences :

  • Substituent : BTP2 features a bis(trifluoromethyl)pyrazole-phenyl group instead of the hydroxyethyl-indole moiety.
  • Bioactivity : BTP2 is a potent inhibitor of calcium release-activated calcium (CRAC) channels, reducing store-operated Ca²⁺ entry (SOCE) and mitigating TLR4-mediated ROS production and lung injury .

EBF Analogues (8d, 8l, 8m)

Structures :

  • 8d : Naphthyl-substituted .
  • 8l, 8m : Pyridyl-substituted .
    Key Differences :
  • Substituent: These analogs incorporate terpenoid-like chains (e.g., (E)-3,7-dimethyl-2,6-octadien-1-yl) for aphid repellency, unlike the hydroxyethyl-indole group.
  • Bioactivity : Exhibit insecticidal activity against Myzus persicae (LC₅₀: 8.4–31.7 µg/mL), surpassing the lead compound (E)-β-farnesene but underperforming pymetrozine (LC₅₀: 7.1 µg/mL) .

Biopharmacule Thiazolecarboxamides (BP 27384, BP 27385)

Structures :

  • BP 27384 : Chloro-methylphenyl and piperazinyl-pyrimidine substituents .
  • BP 27385 : Methylthiazole and hydroxyethylpiperazine groups .
    Key Differences :
  • Core : Thiazole vs. thiadiazole rings.
  • Applications : Likely designed as kinase inhibitors or antimicrobials, differing from the hydroxyethyl-indole compound’s hypothetical neuro/anti-inflammatory targets.

Functional Analogues with Indole/Indoline Moieties

2-Oxoindoline Derivatives (Compound M)

Structure: Naphthalene-aminoethyl-substituted 2-oxoindoline acetamide . Key Differences:

  • Core : Acetamide vs. thiadiazole-carboxamide.
  • Bioactivity : Likely targets DNA damage or oxidative stress pathways due to the indoline scaffold, diverging from the thiadiazole compound’s calcium channel or receptor-mediated effects.

Comparative Analysis Table

Compound Core Structure Substituents Bioactivity/Target Key Applications Reference
Target Compound 1,2,3-Thiadiazole Hydroxyethyl-indole Hypothetical: Neuro/anti-inflammatory Medicinal chemistry N/A
BTP2 (YM-58483) 1,2,3-Thiadiazole Bis(trifluoromethyl)pyrazole-phenyl CRAC channel inhibition Lung injury, ROS reduction
EBF Analogues (8m) 1,2,3-Thiadiazole (E)-3,7-dimethyl-2,6-octadien-1-yl + pyridyl Aphid repellent (LC₅₀: 12.8 µg/mL) Agrochemicals
BP 27385 Thiazole Methylthiazole + hydroxyethylpiperazine Undisclosed (likely kinase inhibition) Pharmaceuticals
Compound M (Oxoindoline) 2-Oxoindoline Naphthalene-aminoethyl Oxidative stress/DNA repair Experimental therapeutics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Prepare the thiadiazole core via cyclization of thiosemicarbazide derivatives in DMF with iodine and triethylamine, as used in similar 1,3,4-thiadiazole syntheses .
  • Step 2 : Couple the thiadiazole-5-carboxamide moiety to the indole derivative using a nucleophilic substitution or condensation reaction. For indole functionalization, reflux in acetonitrile or DMF with K₂CO₃ as a base (analogous to methods in ).
  • Optimization : Ultrasound-assisted synthesis may enhance reaction rates and yields compared to traditional reflux (up to 20% improvement observed in related systems) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the indole (aromatic protons at δ 7.0–7.5 ppm) and thiadiazole (C=S or C-N signals) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtained, use SHELXL or WinGX for refinement and ORTEP for visualization .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

  • Screening Methods :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant Potential : DPPH radical scavenging assay .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during structural refinement?

  • Approach :

  • Use SHELXL’s restraints/constraints for problematic regions (e.g., disordered solvent molecules) .
  • Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .
  • Analyze Hirshfeld surfaces to identify intermolecular interactions affecting packing .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Solvent Optimization : Replace DMF with dimethylacetamide (DMA) to reduce side reactions .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
  • Protecting Groups : Temporarily protect the indole NH with a Boc group to prevent undesired side reactions .

Q. How do substituents on the indole ring (e.g., methyl at position 1) impact biological activity?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., ethyl, halogen) at the indole 1-position.
  • Perform molecular docking (AutoDock Vina) to compare binding affinities to target enzymes (e.g., cytochrome P450) .
  • Validate with enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Q. What mechanisms explain discrepancies in antimicrobial activity across structurally similar analogs?

  • Analysis Framework :

  • SAR Studies : Correlate logP values (calculated via ChemDraw) with MIC data to assess hydrophobicity-activity relationships .
  • Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to quantify bacterial membrane disruption .
  • Resistance Testing : Serial passage assays to identify mutations conferring resistance .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational (in silico) predictions and experimental bioactivity results?

  • Resolution Steps :

  • Re-evaluate docking parameters (e.g., protonation states, solvation effects) using MD simulations (GROMACS) .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Consider off-target effects using kinase profiling panels .

Q. Why might NMR spectra show unexpected peaks, and how can these be assigned?

  • Diagnostic Tools :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • Degradation Analysis : Conduct LC-MS to detect hydrolyzed byproducts (e.g., free indole or thiadiazole fragments) .

Methodological Resources

  • Structural Refinement : SHELXL (open-source) for small-molecule crystallography .
  • Data Visualization : WinGX and ORTEP for crystallographic illustrations .
  • Synthetic Protocols : Ultrasound-assisted synthesis for improved yields ; cyclization in DMF/iodine for thiadiazole formation .

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